
Moxifloxacin
Overview
Description
Moxifloxacin is a synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is commonly used to treat respiratory tract infections, skin infections, and intra-abdominal infections. It is available in oral, intravenous, and ophthalmic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Moxifloxacin is synthesized through a multi-step process. The key steps involve the formation of the quinolone core, followed by the introduction of the cyclopropyl group, the methoxy group, and the diazabicyclononane moiety. The synthesis typically involves the following steps:
- Formation of the quinolone core through a condensation reaction between an aniline derivative and a β-ketoester.
- Introduction of the cyclopropyl group via a cyclopropanation reaction.
- Addition of the methoxy group through a nucleophilic substitution reaction.
- Formation of the diazabicyclononane moiety through a cyclization reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Implementation of purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Moxifloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinolone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the diazabicyclononane moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions
Major Products:
Oxidation: Quinolone N-oxides.
Reduction: Dihydroquinolone derivatives.
Substitution: Amino or thio-substituted quinolone derivatives
Scientific Research Applications
FDA-Approved Indications
Moxifloxacin is primarily indicated for the treatment of:
- Respiratory Tract Infections : Effective against community-acquired pneumonia (CAP) caused by Streptococcus pneumoniae and Mycoplasma pneumoniae.
- Sinusitis : Approved for acute bacterial sinusitis.
- Chronic Bronchitis : Used for acute bacterial exacerbations.
- Skin and Skin Structure Infections (SSSIs) : Effective against complicated and uncomplicated SSSIs, including those caused by Staphylococcus aureus and Streptococcus pyogenes.
- Intra-abdominal Infections : Approved for complicated intra-abdominal infections.
- Plague : Treatment of pneumonic and septicemic forms caused by Yersinia pestis.
This compound's broad-spectrum activity makes it a valuable option for treating various infections, especially when resistance to other antibiotics is a concern .
Off-Label Uses
In addition to its approved indications, this compound has several off-label applications:
- Urinary Tract Infections (UTIs) : Sometimes used when first-line treatments are ineffective.
- Chronic Bacterial Prostatitis : Employed after the failure of other antibiotics.
- Multidrug-Resistant Tuberculosis (MDR-TB) : Included in treatment regimens for MDR-TB, supported by guidelines from major health organizations such as the American Thoracic Society and the CDC .
- Exacerbations of Chronic Obstructive Pulmonary Disease (COPD) : Utilized when there is a risk of Pseudomonas aeruginosa infection.
Treatment of Respiratory Infections
A study comparing this compound to amoxicillin demonstrated a clinical success rate of 94.1% for this compound versus 91.7% for amoxicillin in treating respiratory infections. This indicates that this compound is highly effective and may be preferred in cases where patients have a history of antibiotic resistance .
Skin and Skin Structure Infections
This compound has shown comparable efficacy to beta-lactam antibiotics in treating SSSIs. In randomized controlled trials, it was found to be as effective as cephalexin for uncomplicated SSSIs, with bacteriological success rates supporting its use in complicated cases .
Tuberculosis Treatment
This compound's role in treating MDR-TB has been extensively studied. It is often included in combination therapy regimens aimed at shortening treatment duration. However, optimal dosing and long-term safety data remain under investigation .
Ocular Applications
A case report highlighted severe corneal toxicity following the use of topical this compound, indicating potential adverse effects that warrant further investigation into its safety profile .
Efficacy Summary Table
Indication | Clinical Success Rate | Notes |
---|---|---|
Community-Acquired Pneumonia | 94.1% | Compared favorably to amoxicillin |
Skin and Skin Structure Infections | 88.2% | Comparable efficacy to cephalexin |
Multidrug-Resistant Tuberculosis | Not established | Used in combination therapy; ongoing studies needed |
Ocular Toxicity | N/A | Case report indicates potential severe adverse effects |
Mechanism of Action
Moxifloxacin exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .
Comparison with Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
- Norfloxacin
Moxifloxacin’s unique properties, such as its broad spectrum of activity and excellent tissue penetration, make it a valuable antibiotic in the treatment of various bacterial infections.
Biological Activity
Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic known for its potent bactericidal activity against various bacterial pathogens. Its biological activity is primarily attributed to its mechanism of action, pharmacokinetics, and clinical efficacy in treating infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its antibacterial effects through the inhibition of bacterial DNA synthesis. It specifically targets two essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound prevents the unwinding and repair of DNA strands, leading to bacterial cell death. This mechanism is crucial for its effectiveness against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria .
Pharmacokinetics
This compound has favorable pharmacokinetic properties, which enhance its clinical efficacy:
- Absorption : Rapidly absorbed with a bioavailability exceeding 90%.
- Distribution : Widely distributed in body tissues and fluids, with good penetration into respiratory tissues and cerebrospinal fluid.
- Metabolism : Primarily metabolized in the liver, with minimal renal excretion.
- Half-life : Approximately 10-12 hours, allowing for once-daily dosing.
These properties contribute to its effectiveness in treating various infections, including respiratory tract infections and complicated intra-abdominal infections (cIAIs) .
Case Studies and Clinical Trials
-
Community-Acquired Pneumonia (CAP) :
- Study : The MOTIV study evaluated this compound monotherapy in hospitalized patients with CAP.
- Results : Clinical cure rates were 86.9% for this compound compared to 89.9% for the comparator regimen (95% CI: -8.1% to 2.2%). Bacteriological success rates were 83.3% for this compound versus 85.1% for the comparator .
- Complicated Intra-Abdominal Infections (cIAIs) :
- Tuberculosis Treatment :
Efficacy Against Biofilms
Recent studies have highlighted this compound's activity against biofilms formed by clinical isolates. While it exhibits strong bactericidal activity, its effectiveness can be reduced in biofilm environments due to lower local concentrations .
Comparative Efficacy
A comparison between this compound and amoxicillin revealed that this compound had a higher clinical success rate (94.1% vs. 91.7%) at treatment completion .
Summary of Key Findings
Study Type | Pathogen | This compound Success Rate | Comparator Success Rate | Notes |
---|---|---|---|---|
MOTIV Study | CAP | 86.9% | 89.9% | No significant differences in adverse events |
PROMISE Study | cIAIs | Non-inferior | Ertapenem | Effective over 21-28 days |
Tuberculosis Pilot Study | Mycobacterium tuberculosis | Significant activity | Ethambutol | Potential for shorter treatment duration |
This compound vs Amoxicillin | Various | 94.1% | 91.7% | Higher success rate in clinical outcomes |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Moxifloxacin in pharmaceutical formulations?
- Methodological Answer : Spectrofluorimetry and micellar liquid chromatography (HPLC) are widely validated. For spectrofluorimetry, the reaction of this compound with Ce(IV) in acidic medium generates fluorescent Ce(III), measurable at λex/λem = 290/500 nm . HPLC methods using eco-friendly mobile phases (e.g., SDS micellar solutions) achieve separation of this compound from degradation products with retention times <10 minutes . Validation requires linearity (r² ≥0.999), precision (RSD <2%), accuracy (98–102% recovery), and robustness testing via Plackett-Burman design .
Q. How do researchers ensure quality control of this compound in multi-brand studies?
- Methodological Answer : Content uniformity testing via pharmacopeial standards (e.g., USP) is critical. Use validated HPLC or spectrofluorimetric methods to assess assay potency (95–105% label claim) and dissolution profiles (e.g., ≥80% release in 30 minutes). Cross-validate results with reference standards and report deviations using statistical tools like ANOVA for inter-brand comparisons .
Advanced Research Questions
Q. How can experimental design (DoE) optimize this compound formulation development?
- Methodological Answer : Simplex lattice designs are effective for polymer-based formulations (e.g., ocular gels). Independent variables (e.g., gellan gum, sodium alginate concentrations) are optimized against responses like gel strength, viscosity, and drug release (Q10). Central composite designs (CCD) screen critical factors (e.g., buffer pH, temperature) in spectrofluorimetry, with ANOVA validating model significance (p<0.05) .
Q. What strategies resolve pharmacokinetic contradictions in this compound studies (e.g., variable Tmax/Cmax)?
- Methodological Answer : Conduct exposure-response (ER) analysis to account for drug-drug interactions and patient variability. Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations (AUC24, Cmax) with covariates (e.g., co-administered drugs, renal function). Validate with bootstrap resampling and visual predictive checks .
Q. How to assess this compound’s cardiac safety (QTc prolongation) in early-phase trials?
- Methodological Answer : Replace thorough QT (TQT) studies with ER analysis in first-in-human trials. Simulate QTc effects using historical TQT data (e.g., this compound’s ΔΔQTc ≈12 ms) and apply intersection-union tests (IUT) to exclude ΔΔQTc >10 ms. Use time-matched baseline corrections and model hysteresis loops to account for PK-PD delays .
Q. What advanced spectroscopic techniques enhance this compound detection in biological matrices?
- Methodological Answer : Combine Raman/IR spectroscopy with density functional theory (DFT). Calibrate theoretical vibrational spectra (B3LYP/6-31G* basis set) using frequency correction factors (e.g., 0.973) to match experimental peaks (Δ <10 cm<sup>−1</sup>). Apply partial least squares (PLS) regression for quantitative analysis in serum .
Q. Data Analysis & Reproducibility
Q. How to address variability in this compound’s antimicrobial efficacy studies?
- Methodological Answer : Use standardized broth microdilution (CLSI guidelines) with quality-controlled bacterial strains. Report MIC50/MIC90 with 95% confidence intervals. For in vivo models (e.g., murine tuberculosis), apply repeated-measures ANOVA to compare bacterial load reductions across dosing regimens .
Q. What frameworks ensure transparency in this compound research data?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and PK data in public repositories (e.g., Zenodo) with DOI links. For clinical trials, register protocols on ClinicalTrials.gov and share de-identified data via controlled access .
Q. Methodological Validation
Q. How to validate green chemistry metrics for this compound analytical methods?
- Methodological Answer : Apply the Green Analytical Procedure Index (GAPI). Score methods based on waste generation (e.g., <10 mL organic solvent per run), energy consumption (e.g., room-temperature reactions), and toxicity (e.g., biodegradable surfactants). Compare against reference methods via Eco-Scale and AGREE metrics .
Q. What statistical tools are essential for interpreting contradictory in vitro/in vivo this compound data?
- Methodological Answer : Use Bland-Altman plots for method comparison and meta-analysis (random-effects models) to pool efficacy data. For translational discordance, apply machine learning (e.g., random forests) to identify confounding variables (e.g., protein binding, efflux pumps) .
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-MEDUHNTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048491 | |
Record name | Moxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Moxifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-01 g/L | |
Record name | Moxifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of moxifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division., The fluoroquinolone antibiotic moxifloxacin has been associated with the acquired long QT syndrome and is used as a positive control in the evaluation of the QT-interval prolonging potential of new drugs. In common with other QT-prolonging agents, moxifloxacin is known to inhibit the hERG potassium K+ channel, but at present there is little mechanistic information available on this action. This study was conducted in order to characterise the inhibition of hERG current (I(hERG)) by moxifloxacin, and to determine the role in drug binding of the S6 aromatic amino-acid residues Tyr652 and Phe656. hERG currents were studied using whole-cell patch clamp (at room temperature and at 35-37 degrees C) in an HEK293 cell line stably expressing hERG channels. Moxifloxacin reversibly inhibited currents in a dose-dependent manner. We investigated the effects of different voltage commands to elicit hERG currents on moxifloxacin potency. Using a 'step-ramp' protocol, the IC50 was 65 uM at room temperature and 29 microM at 35 degrees C. When a ventricular action potential waveform was used to elicit currents, the IC50 was 114 microM. Block of hERG by moxifloxacin was found to be voltage-dependent, occurred rapidly and was independent of stimulation frequency. Mutagenesis of the S6 helix residue Phe656 to Ala failed to eliminate or reduce the moxifloxacin-mediated block whereas mutation of Tyr652 to Ala reduced moxifloxacin block by approximately 66%. Our data demonstrate that moxifloxacin blocks the hERG channel with a preference for the activated channel state. The Tyr652 but not Phe656 S6 residue is involved in moxifloxacin block of hERG, concordant with an interaction in the channel inner cavity., The bactericidal action of moxifloxacin results from inhibition of the topoisomerase II (DNA gyrase) and topoisomerase IV required for bacterial DNA replication, transcription, repair, and recombination. It appears that the C8-methoxy moiety contributes to enhanced activity and lower selection of resistant mutants of Gram-positive bacteria compared to the C8-H moiety. The presence of the bulky bicycloamine substituent at the C-7 position prevents active efflux, associated with the NorA or pmrA genes seen in certain Gram-positive bacteria., Torsade de pointes (TdP) is increasingly recognized as a complication of drug therapy. The most common cause of drug-induced QT prolongation is inhibition of the rapidly activating component of the delayed potassium current (I(Kr)). Moxifloxacin, a widely used fluoroquinolone, is a weak I(Kr) inhibitor and has been associated with QT prolongation., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |
Record name | Moxifloxacin | |
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Record name | Moxifloxacin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
151096-09-2, 354812-41-2 | |
Record name | Moxifloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151096-09-2 | |
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Record name | Moxifloxacin [INN:BAN] | |
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Record name | Moxifloxacin | |
Source | DrugBank | |
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Record name | Moxifloxacin | |
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Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo | |
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Record name | MOXIFLOXACIN | |
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Record name | Moxifloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Moxifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238-242 °C, 208-209 °C (decomposes), 238 - 242 °C | |
Record name | Moxifloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxifloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8026 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Moxifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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